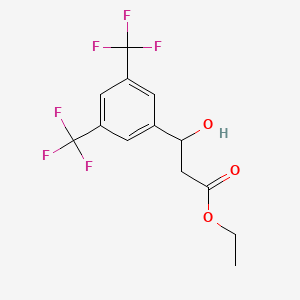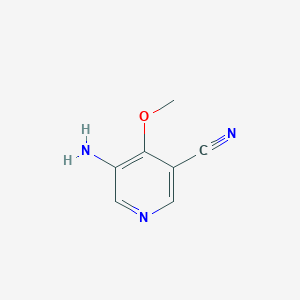
5-Amino-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-methoxynicotinonitrile: is a heterocyclic organic compound with the molecular formula C7H7N3O It is a derivative of nicotinonitrile, featuring an amino group at the 5-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methoxynicotinonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitropyridine with ammonia, followed by reduction of the nitro group to an amino group. Another method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Amino-4-methoxynicotinonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological molecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to identify specific medical applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-Amino-4-methoxynicotinonitrile
- 5-Amino-4-hydroxyiminopyrazole
- 5-Methoxynicotinonitrile
Comparison: 5-Amino-4-methoxynicotinonitrile is unique due to the specific positioning of the amino and methoxy groups on the nicotinonitrile scaffold. This arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, 2-Amino-4-methoxynicotinonitrile has the amino group at a different position, leading to variations in reactivity and bioactivity. Similarly, 5-Amino-4-hydroxyiminopyrazole features a different heterocyclic core, resulting in different applications and properties.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-4-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5(2-8)3-10-4-6(7)9/h3-4H,9H2,1H3 |
InChI Key |
UILWILMDFYHXEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


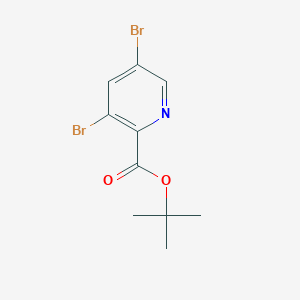

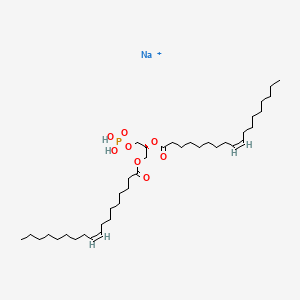


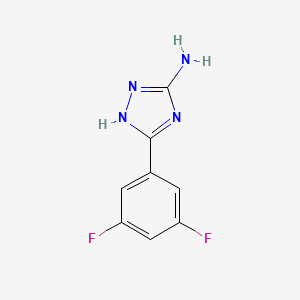
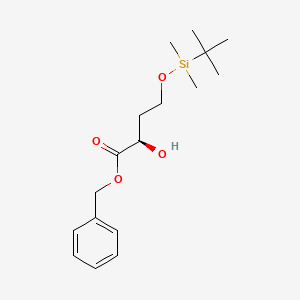

![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)

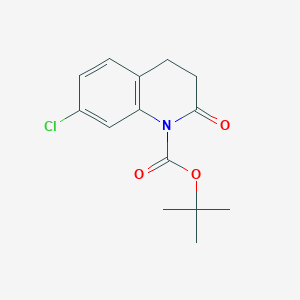
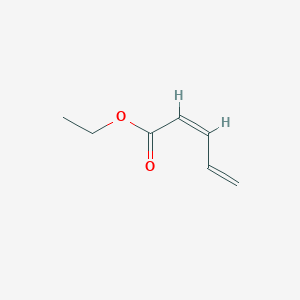
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
